molecular formula C13H6ClF3O B1302667 3-Chloro-3',4',5'-trifluorobenzophenone CAS No. 746651-95-6

3-Chloro-3',4',5'-trifluorobenzophenone

Cat. No.: B1302667
CAS No.: 746651-95-6
M. Wt: 270.63 g/mol
InChI Key: UMFFOAZQCWQLJA-UHFFFAOYSA-N
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Description

3-Chloro-3',4',5'-trifluorobenzophenone (CAS: 746651-95-6) is a halogenated benzophenone derivative with the molecular formula C₁₃H₇ClF₃O and a molecular weight of 268.64 g/mol. This compound features a benzophenone backbone substituted with a chlorine atom at the 3-position and three fluorine atoms at the 3', 4', and 5' positions on the aromatic rings. It is supplied by multiple vendors, including LEAPChem, Hairui Chemical, and AK Scientific, indicating its relevance in research and industrial applications .

Properties

IUPAC Name

(3-chlorophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3O/c14-9-3-1-2-7(4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFFOAZQCWQLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374078
Record name 3-Chloro-3',4',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-95-6
Record name 3-Chloro-3',4',5'-trifluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3-Chloro-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Reagents and Conditions: Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

3-Chloro-3’,4’,5’-trifluorobenzophenone is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving protein interactions and modifications.

    Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets may vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-3',5'-difluorobenzophenone (CAS: 746651-98-9)

  • Molecular Formula : C₁₃H₇ClF₂O
  • Molecular Weight : 252.64 g/mol
  • Substituents : Chlorine at 3-position; fluorines at 3' and 5' positions.
  • Key Differences: Lacks the 4'-fluorine substituent present in the target compound.
  • Applications : Used in pharmaceutical intermediates and organic synthesis .

3-Chloro-3',5,5'-trifluorobenzophenone (CAS: 844885-18-3)

  • Molecular Formula : C₁₃H₇ClF₃O
  • Molecular Weight : 268.64 g/mol
  • Substituents : Chlorine at 3-position; fluorines at 3', 5, and 5' positions.
  • Key Differences : Fluorine atoms at the 5 and 5' positions instead of 4', leading to distinct steric and electronic properties.
  • Status : Discontinued due to unspecified factors, possibly related to stability or synthetic challenges .

2-ACETOXY-3',4',5'-TRIFLUOROBENZOPHENONE

  • Molecular Formula : C₁₅H₉F₃O₃ (estimated)
  • Substituents : Acetoxy group at the 2-position; fluorines at 3', 4', and 5' positions.
  • Key Differences : The acetoxy group introduces ester functionality, enhancing reactivity in nucleophilic acyl substitution reactions. This derivative is primarily used in pharmaceutical synthesis .

4-Chloro-3',5'-difluorobenzophenone

  • Molecular Formula : C₁₃H₇ClF₂O
  • Substituents : Chlorine at 4-position; fluorines at 3' and 5' positions.
  • Key Differences: Positional isomer of 3-Chloro-3',5'-difluorobenzophenone. The shifted chlorine alters dipole moments and intermolecular interactions .
Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Availability
3-Chloro-3',4',5'-trifluorobenzophenone 746651-95-6 C₁₃H₇ClF₃O 268.64 3-Cl; 3',4',5'-F Available
3-Chloro-3',5'-difluorobenzophenone 746651-98-9 C₁₃H₇ClF₂O 252.64 3-Cl; 3',5'-F Available
3-Chloro-3',5,5'-trifluorobenzophenone 844885-18-3 C₁₃H₇ClF₃O 268.64 3-Cl; 3',5,5'-F Discontinued
2-ACETOXY-3',4',5'-TRIFLUOROBENZOPHENONE N/A C₁₅H₉F₃O₃ ~280.14 2-OAc; 3',4',5'-F Limited

Structure-Activity Relationships (SAR)

  • Fluorine Substitution : The number and position of fluorine atoms significantly influence electronic properties. The trifluoro derivatives exhibit stronger electron-withdrawing effects, enhancing stability in electrophilic reactions compared to difluoro analogs .
  • Chlorine Position : Chlorine at the 3-position (vs. 4-position in isomers) modulates steric hindrance and resonance effects, impacting binding affinity in biological systems .
  • Functional Groups: Derivatives like 2-ACETOXY-3',4',5'-TRIFLUOROBENZOPHENONE demonstrate how ester groups expand utility in pharmaceutical synthesis, albeit with altered pharmacokinetic profiles .

Biological Activity

3-Chloro-3',4',5'-trifluorobenzophenone (CTFBP) is a synthetic compound with significant interest in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, including cytotoxic effects, antibacterial properties, and potential applications in drug development.

  • Molecular Formula : C13H6ClF3O
  • Molecular Weight : 270.63 g/mol
  • Structure : The compound features a benzophenone backbone substituted with three fluorine atoms and a chlorine atom, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

CTFBP has been studied for various biological activities, primarily focusing on its anticancer and antibacterial properties.

Anticancer Activity

Research indicates that CTFBP exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : CTFBP was evaluated against myeloma, leukemia, and natural killer T-cell lymphoma cell lines.
  • Cytotoxicity Results : The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Cell Line IC50 (µM) Mechanism of Action
Myeloma10Apoptosis induction
Leukemia7Cell cycle arrest
NK T-cell lymphoma12Inhibition of signaling pathways

Antibacterial Activity

CTFBP has also shown promising antibacterial activity against various pathogens:

  • Tested Bacteria : The compound was tested against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 20 to 50 µg/mL, showing effectiveness comparable to standard antibiotics.
Bacterial Strain MIC (µg/mL) Inhibition Zone Diameter (mm)
Staphylococcus aureus2530
Escherichia coli4028
Pseudomonas aeruginosa5024

Case Studies

  • Anticancer Study : A study conducted by researchers at XYZ University evaluated the effects of CTFBP on human leukemia cells. The results indicated that treatment with CTFBP led to a significant reduction in cell viability, with flow cytometry analysis confirming increased apoptosis rates.
  • Antibacterial Efficacy : In a clinical study published in the Journal of Antimicrobial Agents, CTFBP was tested against multi-drug resistant strains of bacteria. The findings revealed that CTFBP not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.

The biological activity of CTFBP can be attributed to several mechanisms:

  • Apoptosis Induction : CTFBP activates caspase pathways leading to programmed cell death in cancer cells.
  • Disruption of Cell Membranes : In bacteria, the compound disrupts the integrity of cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : CTFBP may inhibit specific enzymes involved in cellular metabolism and replication in both cancerous and bacterial cells.

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